molecular formula C14H20BrNO2 B2549479 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396706-85-6

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2549479
CAS No.: 1396706-85-6
M. Wt: 314.223
InChI Key: HEIADQLZXSXZHL-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a dimethylpentyl chain attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the hydroxy and dimethylpentyl groups. One common method involves the bromination of benzamide using bromine or a bromine-containing reagent under controlled conditions. The resulting bromo-benzamide is then reacted with 3-hydroxy-4,4-dimethylpentylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-3-hydroxy-4-methoxybenzaldehyde
  • 4-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide

Uniqueness

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is unique due to the presence of the hydroxy and dimethylpentyl groups, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIADQLZXSXZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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